molecular formula C9H11BrN2O B2752663 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one CAS No. 1934642-32-6

5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one

Cat. No. B2752663
CAS RN: 1934642-32-6
M. Wt: 243.104
InChI Key: BGPCTRHUPDHTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.104 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 5th position and a cyclobutylmethyl group at the 1st position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.1 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Lanjewar et al. (2009) on hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones, synthesized from 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidine-2(1H)-ones, showed antimicrobial and antifungal activities against various strains such as S. aureus, P. aureginosa, K. pneumonae, and C. albicans. This research demonstrates the biological potential of brominated pyrimidine derivatives in creating effective antimicrobial agents (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009).

  • Hocková et al. (2003) detailed the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which involved the bromination of pyrimidine derivatives. These compounds exhibited notable antiretroviral activity, highlighting the importance of bromo-substituted pyrimidines in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis Techniques and Intermediates

  • Research by Brown, Burdon, and Slatcher (1968) showcased the synthesis of pseudouridine starting from 5-bromo-2,4-di-t-butoxypyrimidine, illustrating the compound's role as a precursor in synthesizing nucleoside analogues. This synthesis pathway underscores the versatility of bromo-substituted pyrimidines in nucleoside chemistry (Brown, Burdon, & Slatcher, 1968).

Chemical Properties and Applications

  • The study by Bergstrom et al. (1984) on the antiviral properties of C-5 substituted tubercidin analogues, including 5-bromo derivatives, showed significant activity against RNA viruses. This work not only highlights the antiviral potential of such compounds but also their specificity and selectivity, which could be crucial in therapeutic applications (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).

Safety and Hazards

The safety data sheet for 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

properties

IUPAC Name

5-bromo-1-(cyclobutylmethyl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-11-9(13)12(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPCTRHUPDHTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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